molecular formula C9H22NO6P B12411616 A-glycerophosphoric acid-d5 (dicyclohexylammonium)

A-glycerophosphoric acid-d5 (dicyclohexylammonium)

Cat. No.: B12411616
M. Wt: 276.28 g/mol
InChI Key: KRPIJKAIDSXSIO-HRLYDTNGSA-N
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Description

A-glycerophosphoric acid-d5 (dicyclohexylammonium) is a deuterated form of glycerophosphoric acid, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A-glycerophosphoric acid-d5 (dicyclohexylammonium) typically involves the deuteration of glycerophosphoric acid. The reaction conditions often require a deuterium source and a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. The specific methods can vary depending on the manufacturer, but they generally follow similar principles to laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: A-glycerophosphoric acid-d5 (dicyclohexylammonium) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler forms or other derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoric acid derivatives, while reduction can produce simpler alcohols or other compounds.

Scientific Research Applications

A-glycerophosphoric acid-d5 (dicyclohexylammonium) has numerous applications in scientific research, including:

    Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterated nature.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of A-glycerophosphoric acid-d5 (dicyclohexylammonium) involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s behavior in biological systems, affecting enzyme activity and metabolic processes.

Comparison with Similar Compounds

    Glycerophosphoric acid: The non-deuterated form of the compound.

    Phosphoric acid derivatives: Other compounds with similar functional groups.

Uniqueness: A-glycerophosphoric acid-d5 (dicyclohexylammonium) is unique due to its deuterated nature, which provides distinct advantages in research applications, such as enhanced stability and specific interactions in biological systems.

Properties

Molecular Formula

C9H22NO6P

Molecular Weight

276.28 g/mol

IUPAC Name

cyclohexanamine;(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) dihydrogen phosphate

InChI

InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/i;1D2,2D2,3D

InChI Key

KRPIJKAIDSXSIO-HRLYDTNGSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OP(=O)(O)O)O)O.C1CCC(CC1)N

Canonical SMILES

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O

Origin of Product

United States

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